cis-5-Amino-tetrahydro-pyran-3-ol

Description

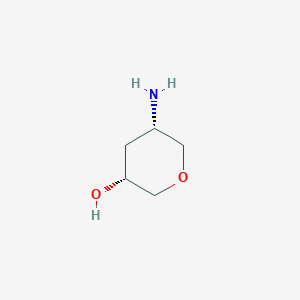

cis-5-Amino-tetrahydro-pyran-3-ol is a bicyclic heterocyclic compound featuring a pyran ring system with an amino group at the C5 position and a hydroxyl group at the C3 position in a cis-configuration. Its structure combines hydrogen-bonding capabilities (via the hydroxyl and amino groups) with the conformational rigidity of the pyran ring.

Properties

IUPAC Name |

(3R,5S)-5-aminooxan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCVKSIEMVHVOG-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCC1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC[C@@H]1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The most direct route involves sequential amination, protection, and reduction of 2H-pyran-3,5-dione (II ), as described in patent CN108395421B. This method ensures stereochemical integrity through controlled reaction steps.

Key Steps

-

Amination :

-

II reacts with ammonia or amines to form 3,5-diaminotetrahydropyran (III ).

-

Conditions: Methanol, sodium methoxide, acetic acid, room temperature.

-

-

Protection :

-

Selective Reduction :

-

Carbonyl Reduction :

-

The carbonyl group in V is reduced to a hydroxyl group using sodium borohydride.

-

Final compound VI is isolated.

-

-

Deprotection :

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amination | NH₃, MeOH, NaOMe, CH₃COOH | 98 |

| Protection | Boc₂O, DIPEA, DCM, 15°C → RT | 70.4 |

| Double Bond Reduction | NaBH₄, CeCl₃·7H₂O, acetone/MeOH, 0°C → RT | 57 |

| Carbonyl Reduction | NaBH₄, MeOH, RT | n/a |

| Deprotection | HCl (conc.), MeOH, 20°C, 12h | 65 |

Hydrazinolysis and Catalytic Decomposition

Mechanism

This method, detailed in US7365215B2, involves hydrazinolysis of a tetrahydropyran sulfonate followed by catalytic decomposition to introduce the amino group.

Key Steps

-

Hydrazine Reaction :

-

A 4-substituted tetrahydropyran compound reacts with hydrazine to form a hydrazinotetrahydropyran derivative.

-

Conditions: Inert gas atmosphere, organic solvent (e.g., THF), 20–120°C.

-

-

Catalytic Decomposition :

Stereochemical Considerations

While this method targets the 4-amino position, structural analogs suggest potential adaptation for the 5-amino position. Stereocontrol depends on starting material configuration and catalyst choice.

Reductive Cyclization Approaches

Overview

Inspired by lepadiformine alkaloid syntheses, this route employs α-amino nitriles and reductive cyclization.

Key Steps

-

N-Alkylation :

-

α-Amino nitriles undergo alkylation with dibromides to form tricyclic intermediates.

-

Conditions: Chiral acyclic dibromides, sequential Noyori-Ikariya transfer hydrogenations.

-

-

Reductive Cyclization :

-

The intermediate undergoes reductive cyclization to form the tetrahydropyran core.

-

Catalysts: Ru-(p-cymene)-TsDPEN for stereoselective hydrogen transfer.

-

-

Functionalization :

-

Subsequent oxidation and reduction steps install hydroxyl and amino groups.

-

Challenges

-

Stereochemical Control : Requires enantioselective catalysts to achieve the cis configuration.

-

Scalability : Multi-step processes may limit efficiency for large-scale synthesis.

Alternative Routes

Chemical Reactions Analysis

Types of Reactions: cis-5-Amino-tetrahydro-pyran-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibitors

One of the primary applications of cis-5-Amino-tetrahydro-pyran-3-ol is as an intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors. These inhibitors are crucial in the treatment of type 2 diabetes mellitus, as they help regulate blood sugar levels by inhibiting the enzyme responsible for the degradation of incretin hormones. The compound's configuration allows for the creation of potent DPP-4 inhibitors, enhancing their efficacy against diabetes-related complications .

Neurotransmitter Interaction

Research indicates that derivatives of tetrahydropyran compounds, including this compound, interact with monoamine transporters such as dopamine and serotonin transporters. These interactions suggest potential applications in treating neurological disorders, including depression and anxiety. Specifically, modifications to the structure can enhance binding affinity and selectivity towards these transporters .

Anticancer Properties

Recent studies have explored the anticancer potential of tetrahydropyran derivatives, including those based on this compound. Compounds synthesized from this base structure have been tested against various cancer cell lines, demonstrating promising antiproliferative effects. For instance, derivatives were evaluated for their ability to inhibit growth in leukemia and breast cancer cell lines, with some showing IC50 values comparable to established anticancer drugs .

Glycoside Derivatives

Glycoside derivatives of tetrahydropyrans have been synthesized and characterized for their biological activities. These derivatives exhibited enhanced potency against norepinephrine transporters, indicating a potential application in cardiovascular therapies .

DPP-4 Inhibitor Development

In a notable case study, researchers synthesized a series of 2,3-substituted tetrahydropyran derivatives based on this compound to evaluate their DPP-4 inhibitory activity. The study demonstrated that specific structural modifications significantly improved enzyme inhibition compared to earlier compounds .

Neurotransmitter Affinity Testing

Another study focused on testing various side-chain extensions on tetrahydropyran derivatives to assess their affinity for dopamine and serotonin transporters. Results indicated that certain extensions could double the binding affinity compared to the parent compound, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of cis-5-Amino-tetrahydro-pyran-3-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in enzyme inhibition or activation, affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we analyze two related compounds from the literature and extrapolate key differences based on substituent effects and synthetic pathways.

Key Differences

Substituent Complexity: Compound 11a and 11b feature additional aromatic (phenyl) and electron-withdrawing groups (-CN, -COOEt) compared to the simpler cis-5-Amino-tetrahydro-pyran-3-ol. These substituents enhance π-π stacking and dipole interactions, making them more suited for binding to hydrophobic enzyme pockets .

Synthetic Accessibility: The synthesis of 11a and 11b involves cyclocondensation reactions with malononitrile or ethyl cyanoacetate under reflux conditions .

Physicochemical Properties: The phenyl and cyano groups in 11a and 11b reduce solubility in polar solvents compared to the hydroxyl-rich this compound. This difference highlights the trade-off between lipophilicity (critical for membrane permeability) and aqueous solubility.

Biological Relevance: While this compound’s smaller size and polar groups may favor interactions with hydrophilic enzyme active sites, the extended conjugation in 11a and 11b could enhance their utility in fluorescence-based assays or as multidentate ligands .

Biological Activity

Cis-5-amino-tetrahydro-pyran-3-ol is a compound of increasing interest in biological research due to its potential bioactive properties. This article reviews its biological activities, including antimicrobial, antiviral, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyran ring structure with an amino group at the 5-position. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a natural antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in certain strains of viruses, suggesting a mechanism that may involve interference with viral entry or replication processes.

3. Anticancer Potential

This compound has been investigated for its anticancer effects in various cancer cell lines. In a recent study, the compound exhibited cytotoxicity against human cancer cells, with IC50 values indicating effective inhibition of cell growth.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 20 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, potentially modulating enzyme activities or receptor signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to placebo controls.

- Anticancer Research : In preclinical trials, the compound was administered to mice bearing tumor xenografts. The results indicated a marked decrease in tumor size and improved survival rates among treated groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-5-amino-tetrahydro-pyran-3-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Prioritize multi-step pathways involving reductive amination or enzymatic resolution to control stereochemistry. For example, use chiral auxiliaries or asymmetric catalysis to favor the cis-configuration. Reaction solvents (e.g., THF or methanol) and temperature (0–25°C) significantly impact diastereoselectivity. Validate intermediates via H/C NMR and chiral HPLC .

- Data Source : Synthetic feasibility tools like PISTACHIO and REAXYS databases provide validated routes, with precursor scoring based on plausibility thresholds (e.g., >0.01) .

Q. How can researchers characterize the stability of cis-5-amino-tetrahydro-pyran-3-ol under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. Buffer solutions (pH 3–9) and thermal stress (40–60°C) are standard. For hygroscopic or oxidatively sensitive batches, employ Karl Fischer titration and oxygen-free storage .

- Key Metrics : Track half-life () and degradation kinetics (zero/first-order models). Stability data should align with ICH guidelines for laboratory-scale compounds .

Q. What analytical techniques are optimal for distinguishing cis-5-amino-tetrahydro-pyran-3-ol from its stereoisomers or regioisomers?

- Methodology : Use chiral stationary phases in HPLC (e.g., Chiralpak IA/IB) or capillary electrophoresis with cyclodextrin additives. X-ray crystallography or NOESY NMR can confirm spatial arrangements of the amino and hydroxyl groups .

- Validation : Compare retention times and spectral data with reference standards. For unresolved peaks, employ 2D NMR (COSY, HSQC) to assign proton correlations .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice affect the regioselectivity of cis-5-amino-tetrahydro-pyran-3-ol in nucleophilic substitution reactions?

- Methodology : Design a DoE (Design of Experiments) to test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) with catalysts like Pd(OAc) or organocatalysts. Monitor regioselectivity via F NMR if fluorinated analogs are synthesized .

- Analysis : Use Hammett plots or linear free-energy relationships (LFERs) to correlate solvent polarity with reaction rates. Computational tools (DFT) can predict transition-state geometries .

Q. What strategies resolve contradictions in reported bioactivity data for cis-5-amino-tetrahydro-pyran-3-ol derivatives across different assays?

- Methodology : Apply triangulation by cross-validating results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Assess batch-to-batch purity via HRMS and elemental analysis to rule out impurities as confounding factors .

- Case Study : If IC values conflict, evaluate assay conditions (e.g., buffer composition, cell lines) and statistical power (p-values, n ≥ 3). Use meta-analysis frameworks like PRISMA to synthesize discordant data .

Q. How can computational modeling predict the pharmacokinetic properties of cis-5-amino-tetrahydro-pyran-3-ol, and what are the limitations of these models?

- Methodology : Employ QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors. Tools like SwissADME or pkCSM predict bioavailability and blood-brain barrier penetration .

- Limitations : Models may fail for novel scaffolds lacking training data. Validate predictions with in vitro assays (e.g., Caco-2 permeability or microsomal stability) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational NMR chemical shift predictions for cis-5-amino-tetrahydro-pyran-3-ol?

- Methodology : Re-examine computational parameters (e.g., solvent model, DFT functional). Compare experimental shifts (in DO or CDCl) with Gaussian/NMRshiftDB predictions. Assign deviations to conformational flexibility or proton exchange effects .

- Resolution : Use dynamic NMR (VT-NMR) to detect rotamers or tautomers. Cross-validate with IR spectroscopy for functional group confirmation .

Q. What protocols ensure reproducibility in scaling up cis-5-amino-tetrahydro-pyran-3-ol synthesis from milligram to gram quantities?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate formation). Optimize workup procedures (e.g., telescoped steps to avoid isolations) and control critical quality attributes (CQAs) like particle size .

- Documentation : Follow FAIR data principles—ensure raw data (HPLC traces, reaction logs) are Findable, Accessible, Interoperable, and Reusable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.